N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15681713
InChI: InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide

CAS No.:

Cat. No.: VC15681713

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide -

Specification

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name N-[(E)-(3-hydroxyphenyl)methylideneamino]furan-2-carboxamide
Standard InChI InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+
Standard InChI Key FRGIBITUESJKJS-MDWZMJQESA-N
Isomeric SMILES C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CO2
Canonical SMILES C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CO2

Introduction

Chemical Synthesis and Characterization

Synthetic Methodology

The synthesis of N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide follows a well-established Schiff base formation protocol. Equimolar quantities of furan-2-carbohydrazide and 3-hydroxybenzaldehyde are refluxed in ethanol at 80°C for 6–8 hours, yielding the target compound through a dehydration reaction . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an intermediate hemiaminal that dehydrates to generate the hydrazone linkage. Purification is achieved through recrystallization from ethanol, with a typical yield of 72–78%.

Table 1: Optimal Reaction Conditions for Synthesis

ParameterValue
SolventEthanol
Temperature80°C
Reaction Time6–8 hours
Yield72–78%
Purity (HPLC)≥95%

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of key functional groups: a sharp peak at 1628 cm⁻¹ corresponds to the C=N stretch, while a broad band at 3420 cm⁻¹ indicates O-H and N-H vibrations. Nuclear magnetic resonance (NMR) spectra further validate the structure: the singlet at δ 8.35 ppm (¹H NMR) aligns with the hydrazone proton (-CH=N-), and the carbonyl carbon (C=O) resonates at δ 164.2 ppm in ¹³C NMR . Mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 245.08 [M+H]⁺, consistent with the molecular formula C₁₂H₁₀N₂O₃.

Structural and Crystallographic Analysis

Molecular Geometry

Single-crystal X-ray diffraction studies of analogous hydrazones (e.g., (E)-N′-(quinolin-2-ylmethylene)furan-2-carbohydrazide) provide insights into the compound’s geometry . The hydrazone linkage adopts an E-configuration, with the furan ring and phenyl group lying in near-planar orientations (dihedral angle: 8.2°). Key bond lengths include:

  • C=N: 1.284 Å

  • C-O (furan): 1.365 Å

  • N-N: 1.383 Å

These parameters facilitate π-π stacking interactions between adjacent molecules, stabilizing the crystal lattice .

Table 2: Selected Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4662(13)
b (Å)7.1213(14)
c (Å)15.373(3)
β (°)88.40(3)
V (ų)672.9(3)

Intermolecular Interactions

The crystal packing is stabilized by O-H···O hydrogen bonds (2.65 Å) between the hydroxyl group and carbonyl oxygen, alongside C-H···π interactions (3.12 Å) involving the furan ring . These interactions enhance thermal stability, as evidenced by a melting point of 218–220°C.

Biological Activities and Mechanisms

Antimicrobial Efficacy

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 8.2 μM, comparable to ampicillin (MIC: 6.5 μM). The mechanism involves chelation of essential metal ions (e.g., Fe³⁺, Zn²⁺), disrupting microbial enzymatic pathways .

Table 3: Antimicrobial Activity Profile

PathogenMIC (μM)
Staphylococcus aureus8.2
Escherichia coli22.9
Candida albicans34.7

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

The 3-hydroxyphenyl group enhances solubility and hydrogen-bonding capacity compared to non-polar analogues (e.g., N'-[(E)-(4-methylphenyl)methylidene]furan-2-carbohydrazide). Bromination at the phenyl ring (as in N'-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene] derivatives) increases steric bulk, reducing antimicrobial efficacy by 40% but improving anticancer selectivity .

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